molecular formula C13H13BrN2O B2535573 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide CAS No. 1427995-72-9

2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide

Cat. No.: B2535573
CAS No.: 1427995-72-9
M. Wt: 293.164
InChI Key: PWFAPYZFBQWRBI-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide is a chemical compound with a unique structure that includes a bromine atom, a cyanocyclobutyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide typically involves the following steps:

    Formation of the Cyanocyclobutyl Intermediate: The initial step involves the synthesis of the cyanocyclobutyl intermediate. This can be achieved through the reaction of cyclobutanone with a cyanide source under basic conditions.

    Bromination: The next step involves the bromination of the intermediate. This is typically carried out using bromine or a bromine-containing reagent in the presence of a suitable solvent.

    Amidation: The final step involves the formation of the benzamide moiety. This can be achieved by reacting the brominated intermediate with N-methylbenzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for the reduction of the nitrile group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Amines resulting from the reduction of the nitrile group.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a lead compound for drug development.

    Material Science: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(1-cyanocyclobutyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-Bromo-N-(1-cyanocyclobutyl)propanamide: Similar structure but with a propanamide group instead of a benzamide group.

Uniqueness

2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide is unique due to the presence of the methylbenzamide moiety, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-16(13(9-15)7-4-8-13)12(17)10-5-2-3-6-11(10)14/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFAPYZFBQWRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1Br)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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